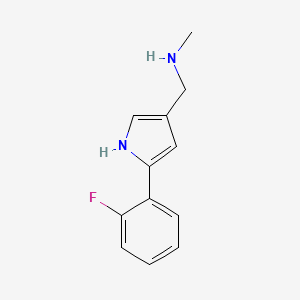

1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

描述

属性

IUPAC Name |

1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c1-14-7-9-6-12(15-8-9)10-4-2-3-5-11(10)13/h2-6,8,14-15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZQDVQLOSFFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CNC(=C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine generally proceeds through:

- Construction of the pyrrole ring substituted at the 5-position with a 2-fluorophenyl group.

- Introduction of the N-methylmethanamine side chain at the 3-position of the pyrrole ring.

A common approach starts with the reaction of 2-fluorobenzaldehyde with pyrrole under acidic conditions to form the 5-(2-fluorophenyl)-1H-pyrrole intermediate. This intermediate then undergoes a Mannich reaction with formaldehyde and methylamine to introduce the N-methylmethanamine group, yielding the target compound.

Advanced Synthetic Route via Atom Transfer Radical Cyclization (ATRC)

A novel and efficient synthetic method has been developed employing atom transfer radical cyclization (ATRC) to construct the key pyrrole ring system. This method involves:

- Starting from commercially available 2′-fluoroacetophenone.

- Six-step synthesis without isolation of intermediates (telescoping process).

- Formation of a 3,5-disubstituted dihydro-2H-pyrrole intermediate via ATRC.

- Simultaneous aromatization and introduction of the N-methylamine moiety in a single step.

This approach is notable for its redox economy, requiring only one oxidation step (dichlorination using N-chlorosuccinimide), and allows kilogram-scale synthesis with good purity (88.8% by HPLC) and overall yield of 23%.

Industrial-Scale Hydrogenation and Purification

An industrial patent details a hydrogenation method for preparing 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a key intermediate, which is closely related to the target compound’s synthesis. The method involves:

- Hydrogenation of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in tetrahydrofuran solvent.

- Use of acetic acid and anhydrous sodium acetate as additives.

- Palladium on carbon (3% by mass) as a catalyst.

- Hydrogen pressure maintained at 0.4 ± 0.1 MPa.

- Temperature controlled at 30 ± 10 °C.

- Reaction time approximately 20 hours.

- Post-reaction filtration to remove catalyst and concentration under reduced pressure.

- Recrystallization from ethanol and purified water to improve purity.

This method achieves high conversion (>89% purity by HPLC) with minimal defluorinated impurities (~0.03-0.04%) and provides a mild, scalable process with simplified post-processing steps.

Summary of Key Preparation Steps and Conditions

Chemical Reaction Analysis Relevant to Preparation

- Oxidation: Dichlorination using N-chlorosuccinimide (NCS) is used in the ATRC method for oxidation to aromatize the pyrrole ring.

- Reduction: Catalytic hydrogenation with palladium on carbon is applied for nitrile reduction and other transformations.

- Mannich Reaction: Formaldehyde and methylamine are used to introduce the N-methylmethanamine group via a Mannich reaction on the pyrrole ring.

These reactions are optimized to minimize side products such as defluorinated impurities and to ensure high regioselectivity and yield.

Research Findings and Optimization Insights

- The ATRC method is a breakthrough in synthesizing this compound, notable for its redox economy and scalability.

- Hydrogenation conditions have been optimized to maintain low impurity levels and high purity, critical for pharmaceutical applications.

- Purification through recrystallization from ethanol and water mixtures enhances product quality and yield.

- The telescoping approach (performing multiple steps without intermediate isolation) reduces time, cost, and potential degradation of intermediates.

化学反应分析

1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Development

The primary application of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine lies in its role as an impurity in Vonoprazan formulations. Researchers are investigating the impact of this impurity on the efficacy and safety profiles of Vonoprazan, particularly regarding its pharmacokinetics and pharmacodynamics. Understanding these interactions can lead to improved formulation strategies and enhanced therapeutic outcomes for patients suffering from gastrointestinal disorders.

Mechanistic Studies

Research has focused on elucidating the mechanisms by which this compound interacts with biological systems. Studies have indicated that this compound may influence receptor binding dynamics and metabolic pathways associated with acid secretion regulation. Such insights are crucial for developing new acid-blocking agents or improving existing ones.

Toxicological Assessments

Given its status as an impurity, toxicological assessments are vital for understanding the safety profile of formulations containing this compound. Evaluating its toxicity, potential side effects, and long-term impacts on human health is necessary to ensure patient safety and regulatory compliance.

Synthesis and Production Optimization

Research into efficient synthesis methods for this compound has been ongoing. Innovations in synthetic pathways can lead to higher yields and purities, which are essential for both research applications and commercial production. For instance, methods involving transition metal catalysts have been explored to minimize impurities and enhance overall production efficiency .

Case Study 1: Efficacy of Vonoprazan

In clinical trials assessing Vonoprazan's effectiveness against proton pump inhibitors, researchers monitored the levels of various impurities, including this compound. Findings indicated that higher concentrations of this impurity correlated with altered drug metabolism rates, suggesting a need for rigorous control of impurity levels in pharmaceutical formulations .

Case Study 2: Toxicological Evaluation

A comprehensive toxicological evaluation conducted on formulations containing Vonoprazan highlighted the significance of monitoring impurities like this compound. The study assessed various endpoints, including cytotoxicity and genotoxicity, revealing that while the parent compound was well-tolerated, certain impurity profiles necessitated further investigation .

作用机制

The mechanism of action of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrrole ring and methylmethanamine moiety contribute to its overall chemical stability and reactivity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context .

相似化合物的比较

Vonoprazan vs. Traditional PPIs

Vonoprazan’s pyrrole core and pyridin-3-ylsulfonyl group confer distinct advantages over PPIs like lansoprazole and omeprazole:

Key Advantages of Vonoprazan:

- Superior potency : 300-fold greater inhibition of H+/K+-ATPase vs. lansoprazole .

- Longer half-life: Enables consistent acid suppression with once-daily dosing, even in non-fasting states .

- Rapid dissociation: Unlike PPIs, vonoprazan’s reversible binding allows faster recovery of acid secretion post-treatment .

Vonoprazan vs. Other P-CABs

JP-1366, another P-CAB, shares a similar mechanism but lacks detailed clinical data. Preclinical studies highlight vonoprazan’s slower dissociation rate (t₁/₂ = 10.8 hours vs. 2.7 hours for earlier P-CABs) and higher affinity for H+/K+-ATPase, translating to prolonged efficacy .

Clinical Efficacy

Erosive Esophagitis

In a Phase III trial, vonoprazan (20 mg/day) achieved 92.4% healing rates at 8 weeks vs. 80.2% for lansoprazole (30 mg/day), attributed to its prolonged acid suppression .

pylori Eradication

Vonoprazan-based triple therapy demonstrated 89.8% eradication rates vs. 75.9% with lansoprazole, due to enhanced acid inhibition enabling antibiotic stability .

Pharmacokinetic Profile

| Parameter | Vonoprazan Fumarate | Lansoprazole |

|---|---|---|

| Bioavailability | ~90% | ~85% (pH-dependent) |

| Metabolism | CYP3A4/5 | CYP2C19/CYP3A4 |

| Solubility | Slightly soluble in water | Acid-sensitive |

常见问题

Q. What are the critical steps in synthesizing 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine, and how do reaction conditions influence yield?

The synthesis involves reductive amination of 5-(2-fluorophenyl)-1-(pyridin-3-yl-sulfonyl)-1H-pyrrole-3-formaldehyde with methylamine in methanol, followed by NaBH₄ reduction. Key factors include:

- Stoichiometry : Excess methylamine (1.5 equivalents) ensures complete imine formation.

- Temperature : NaBH₄ addition under ice bath conditions prevents side reactions.

- Purification : pH adjustment (6–7) and ethyl acetate extraction isolate the product with >85% purity .

Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?

- ¹H/¹³C NMR : Assigns signals for the fluorophenyl (δ ~7.2–7.5 ppm), pyrrole (δ ~6.2–6.8 ppm), and N-methyl groups (δ ~2.3–2.5 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₂H₁₄FN₂: 217.12).

- HPLC : Confirms purity (>95%) using reverse-phase C18 columns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1 month.

- Analytical Monitoring : Use HPLC to detect degradation products (e.g., oxidation at the pyrrole ring).

- Light Sensitivity : Store in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral center?

- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation.

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers (ee >98%).

- Asymmetric Catalysis : Explore Ru-BINAP catalysts for enantioselective reductive amination .

Q. How does the 2-fluorophenyl substituent influence electronic properties and reactivity in further derivatization?

- Electron-Withdrawing Effect : Fluorine increases electrophilicity at the pyrrole C3 position, facilitating nucleophilic substitutions.

- Steric Effects : Ortho-fluorine restricts rotation, stabilizing planar conformations critical for receptor binding.

- Computational Analysis : DFT calculations (e.g., Mulliken charges) quantify electronic effects .

Q. What methodological approaches resolve contradictions in reported receptor binding affinities?

- Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled ligands) with functional assays (cAMP modulation).

- Standardized Protocols : Control variables like buffer pH, temperature, and cell membrane preparation methods.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile data across studies .

Q. How can single-crystal X-ray diffraction (SCXRD) validate the compound’s molecular geometry?

- Crystallization : Grow crystals via slow evaporation in ethanol/water (3:1).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K.

- Refinement : Achieve R factor <0.06 and validate bond lengths (C–C: ~1.48 Å) and angles .

Q. What computational models predict the compound’s pharmacokinetic (PK) properties?

- QSAR : Correlate logP (calculated: ~2.1) with absorption using ADMET predictors.

- Molecular Docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability.

- MD Simulations : Evaluate binding kinetics to serum albumin for half-life estimation .

Q. How can in vitro assays be designed to study the compound’s interaction with serotonin receptors?

Q. What advanced purification techniques address challenges in isolating trace impurities?

- Preparative HPLC : Utilize gradient elution (ACN/H₂O + 0.1% TFA) on C18 columns.

- Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted sulfonyl intermediates).

- Mass-Directed Purification : Couple LC with MS for real-time impurity tracking .

Methodological Guidance

- Data Contradiction Analysis : Apply Hill’s criteria (dose-response consistency) to validate biological activity .

- Theoretical Frameworks : Link receptor binding studies to computational models of allosteric modulation .

- Experimental Design : Use factorial DOE to optimize reaction parameters (e.g., temperature, solvent ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。